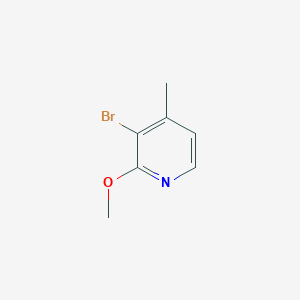

3-Bromo-2-methoxy-4-methylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWSCHYDURCYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620671 | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717843-51-1 | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 3 Bromo 2 Methoxy 4 Methylpyridine

Nucleophilic Substitution Pathways Involving the Bromine Atom

The bromine atom at the C-3 position of 3-bromo-2-methoxy-4-methylpyridine is a key reactive site, susceptible to displacement by a variety of nucleophiles. chegg.com This reactivity is a cornerstone of its utility in synthetic organic chemistry.

Mechanism and Regioselectivity Determinants

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a well-established reaction class. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This effect is most pronounced at the α (C-2/C-6) and γ (C-4) positions, which can effectively stabilize the negative charge of the Meisenheimer-like intermediate through resonance, including a resonance structure where the nitrogen atom bears the negative charge. gcwgandhinagar.com

In the case of this compound, the bromine atom is at the C-3 position. Nucleophilic attack at this position proceeds through an addition-elimination mechanism. The incoming nucleophile attacks the carbon atom bearing the bromine, forming a transient, high-energy anionic intermediate. The departure of the bromide ion, a good leaving group, then restores the aromaticity of the pyridine ring.

The regioselectivity of nucleophilic attack is primarily dictated by the electronic properties of the pyridine ring itself. While positions 2 and 4 are electronically favored for nucleophilic attack in unsubstituted pyridine, the presence of substituents significantly modifies this landscape. gcwgandhinagar.com In this compound, the primary site of nucleophilic substitution is the carbon atom attached to the bromine, as bromine is the most suitable leaving group on the ring.

Influence of Remote Substituents on Nucleophilic Attack

The substituents on the pyridine ring, namely the methoxy (B1213986) group at C-2 and the methyl group at C-4, exert a significant influence on the rate and efficiency of nucleophilic substitution at the C-3 position.

The 2-methoxy group is an electron-donating group through resonance, which would generally be expected to decrease the ring's susceptibility to nucleophilic attack by increasing electron density. However, its inductive effect (-I) and the ability of the oxygen to stabilize adjacent positive charge can play a role.

The 4-methyl group is a weak electron-donating group through induction (+I effect), which slightly increases the electron density of the ring.

Electrophilic Aromatic Substitution Dynamics on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609). The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. imperial.ac.uk Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which is even more strongly deactivated. imperial.ac.uk

In unsubstituted pyridine, electrophilic substitution, when it does occur under harsh conditions, proceeds preferentially at the C-3 and C-5 positions. This is because the cationic intermediates (Wheland intermediates) formed by attack at C-2, C-4, or C-6 have a resonance structure that places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. Attack at C-3 or C-5 avoids this destabilizing resonance contributor. imperial.ac.uk

For this compound, the directing effects of the existing substituents must be considered:

2-Methoxy group: This is a strongly activating, ortho-, para-directing group in benzene chemistry due to its ability to donate a lone pair of electrons by resonance. In the pyridine ring, it will activate the ring towards EAS and direct incoming electrophiles to the ortho (C-3) and para (C-5) positions relative to itself.

4-Methyl group: This is a weakly activating, ortho-, para-directing group. It will direct incoming electrophiles to the C-3 and C-5 positions.

3-Bromo group: Halogens are deactivating but ortho-, para-directing groups in benzene chemistry.

The interplay of these directing effects determines the position of electrophilic attack. The available positions for substitution are C-5 and C-6.

Attack at C-5: This position is para to the strongly activating 2-methoxy group and ortho to the weakly activating 4-methyl group. This position is electronically favored.

Attack at C-6: This position is meta to the 4-methyl group and ortho to the nitrogen, which is generally disfavored for EAS.

Cross-Coupling Reaction Mechanisms

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 3-position readily participates in these transformations.

Detailed Catalytic Cycles in Palladium-Mediated Transformations

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, to form a new C-C bond. The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step typically requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a strong base. The catalytic cycle is similar to the Suzuki coupling and involves:

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the pyridine.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The aryl and amino groups are reductively eliminated to form the C-N bond of the product and regenerate the Pd(0) catalyst.

A general representation of the catalytic cycle for a palladium-mediated cross-coupling reaction is shown below:

Oxidation and Reduction Processes of Functional Groups

The reactivity of this compound towards oxidative and reductive conditions is a critical area of study, providing pathways to novel derivatives with potential applications in various fields of chemical synthesis. The electron-donating methoxy group and the electron-withdrawing bromine atom, along with the inherent electronic nature of the pyridine ring, influence the feasibility and outcome of these transformations.

Oxidation Pathways of the Methoxy Group

Direct oxidation of the methoxy group on the pyridine ring is a challenging transformation. However, a common and synthetically useful oxidative process is the O-demethylation of the methoxy group to yield the corresponding 2-hydroxypyridine, which exists in tautomeric equilibrium with its pyridone form. This transformation significantly alters the electronic and physical properties of the molecule. Several reagents and conditions have been reported for the demethylation of methoxypyridines, and these can be extrapolated to this compound.

One effective method involves the use of L-selectride in a suitable solvent like tetrahydrofuran (B95107) (THF) at reflux temperature. elsevierpure.com This reagent has shown chemoselectivity for the demethylation of methoxypyridines in the presence of other methoxyaryl groups. elsevierpure.com The proposed mechanism involves nucleophilic attack of the hydride at the methyl group of the methoxy moiety, facilitated by the electron-deficient nature of the pyridine ring.

Stronger Lewis acids such as boron tribromide (BBr₃) are also highly effective for the O-demethylation of methoxy-substituted aromatic and heteroaromatic compounds. chem-station.com The reaction typically proceeds by coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic cleavage of the methyl-oxygen bond by a bromide ion. chem-station.com Similarly, strong Brønsted acids like 47% hydrobromic acid (HBr) can achieve demethylation, usually at elevated temperatures. chem-station.com In this case, protonation of the methoxy oxygen is followed by nucleophilic attack by the bromide ion. chem-station.com

The conversion of the 2-methoxy group to a 2-pyridone functionality is a significant oxidative transformation that can influence the biological activity and synthetic utility of the molecule. The resulting 2-pyridone can form stable hydrogen-bonded dimers and exhibits different reactivity compared to its 2-methoxypyridine (B126380) precursor. wikipedia.org

Table 1: Reagents for O-Demethylation of Methoxypyridines

| Reagent | Typical Conditions | Product |

|---|---|---|

| L-selectride | THF, reflux | 4-hydroxypyridine elsevierpure.com |

| Boron tribromide (BBr₃) | Dichloromethane (B109758), -78 °C to rt | Corresponding hydroxy compound chem-station.com |

| 47% Hydrobromic acid (HBr) | Acetic acid, ~130 °C | O-demethylated product chem-station.com |

Reduction of the Pyridine Ring System

The reduction of the pyridine ring in this compound can lead to the formation of highly functionalized piperidines or dihydropyridines, which are valuable scaffolds in medicinal chemistry. The choice of reducing agent and reaction conditions determines the extent of reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation is a powerful method for the complete reduction of the pyridine ring to a piperidine (B6355638) ring. Various catalysts have been employed for the hydrogenation of substituted pyridines. Platinum(IV) oxide (PtO₂), often used in acidic media like glacial acetic acid, is effective for this transformation, although it may require elevated pressures of hydrogen. The hydrogenation of the pyridine ring is a convenient route to piperidine derivatives. acs.orgnih.gov

Rhodium-based catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), are also highly efficient for the hydrogenation of pyridines under milder conditions. rsc.org The presence of an acid, such as hydrochloric acid (HCl), is often necessary to form the pyridinium salt, which is more readily reduced than the free base. rsc.org An iridium(III) catalyst has been reported for the ionic hydrogenation of pyridines, showing tolerance for sensitive functional groups like bromo substituents. chemrxiv.org

Chemical Reduction:

Partial reduction of the pyridine ring to dihydropyridine (B1217469) derivatives can be achieved using chemical reducing agents. The Birch reduction, which typically employs sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, can be used to form dihydropyridines. wikipedia.org For electron-deficient pyridines, this method can lead to the formation of functionalized dihydropyridines. acs.org Another approach for partial reduction involves the use of sodium and naphthalene (B1677914) in THF. acs.org

The reduction of pyridinium salts with reagents like sodium borohydride (B1222165) can also yield dihydropyridines. The positive charge on the nitrogen atom increases the susceptibility of the ring to nucleophilic attack by a hydride.

Table 2: Methods for the Reduction of the Pyridine Ring

| Method | Reagent/Catalyst | Product |

|---|---|---|

| Catalytic Hydrogenation | PtO₂, H₂, acetic acid | Piperidine derivative acs.orgnih.gov |

| Catalytic Hydrogenation | Rh/C, H₂, HCl | Borylated piperidine rsc.org |

| Ionic Hydrogenation | Iridium(III) catalyst | Piperidinium salt chemrxiv.org |

| Birch Reduction | Na, liquid NH₃, alcohol | Dihydropyridine wikipedia.org |

| Chemical Reduction | Na, naphthalene, THF | Dihydropyridine acs.org |

Derivatization Strategies and Synthetic Utility of 3 Bromo 2 Methoxy 4 Methylpyridine

Formation of Diverse Pyridine (B92270) Derivatives via Intermolecular Coupling

The strategic placement of the bromine atom on the pyridine ring makes 3-bromo-2-methoxy-4-methylpyridine an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the direct attachment of aryl, alkyl, and amino groups to the pyridine core.

The generation of aryl and alkyl pyridine analogues from this compound is primarily achieved through well-established synthetic methodologies. While the compound is an ideal candidate for reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, specific published examples detailing these transformations are not widespread. However, the general principles of these reactions are directly applicable.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the pyridine ring and an aryl or vinyl group by reacting the bromo-pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. google.com This method is noted for its mild reaction conditions and tolerance of a wide range of functional groups.

The Sonogashira coupling provides a route to synthesize alkynyl-substituted pyridines by coupling the bromo-pyridine with a terminal alkyne. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the synthesis of arylamines from aryl halides. This reaction would involve coupling this compound with a primary or secondary amine using a palladium catalyst and a strong base.

A specific example of alkyl derivatization has been documented in patent literature, where the bromine atom is substituted with an allyl group. This transformation proceeds via a lithium-halogen exchange followed by alkylation.

Table 1: Synthesis of an Alkyl Pyridine Analogue

| Reactant | Reagents | Product | Reference |

| This compound | 1. n-Butyllithium in THF, -78°C 2. Allyl bromide in THF, -78°C | 3-Allyl-2-methoxy-4-methylpyridine | google.com |

This reaction demonstrates a practical method for introducing alkyl chains onto the pyridine scaffold, further diversifying the range of accessible derivatives. google.com

The functional groups on this compound allow it to serve as a foundational element in the construction of more complex, multi-ring heterocyclic systems. Such fused pyridines are common structural motifs in pharmacologically active compounds. Patent literature indicates the use of this bromo-pyridine as a starting material in the synthesis of pyrazolo[4,3-c]quinoline derivatives. google.com While the detailed cyclization steps are not fully elucidated in the provided documentation, the compound's role as a precursor is established. The synthesis likely involves initial functionalization at the bromine position, followed by subsequent reactions that build the adjoining rings onto the pyridine framework.

Role as a Key Building Block in Complex Molecular Architectures

The utility of this compound is most evident in its application as a key intermediate in the synthesis of complex molecules designed for biological applications. Its structure is incorporated into larger scaffolds that are investigated for various therapeutic purposes.

Notable examples from patent literature include its use in the preparation of:

Thyroid Hormone Receptor (TR) Modulators : The compound is used as a starting material in a multi-step synthesis to produce 2-pyridone derivatives that are investigated as modulators of the thyroid hormone receptor, which is crucial for regulating metabolism, growth, and development. google.com

Pyridinone MK2 Inhibitors : It is listed as a chemical compound used in the synthesis of pyridinone-based inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a target for treating inflammatory diseases.

Pyrazoloquinoline Derivatives : The compound serves as a precursor for producing pyrazolo[4,3-c]quinoline derivatives, which are being explored as potential drug discovery targets. google.com

These examples underscore the importance of this compound as a validated building block for accessing novel and intricate molecular structures with significant potential in pharmaceutical development.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library, which can then be screened for biological activity. The reactive handle provided by the bromine atom on this compound makes it a suitable candidate for such parallel synthesis approaches. However, based on a review of scientific and patent literature, there are currently no specific, documented applications of this compound in combinatorial chemistry or library synthesis projects.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed experimental data for the NMR characterization of 3-Bromo-2-methoxy-4-methylpyridine, a cornerstone for unambiguous structural confirmation, is not available in surveyed databases and publications.

Proton (¹H) NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

Specific ¹H NMR chemical shift values and spin-spin coupling constants for this compound are not documented in the public domain. For related compounds, such as 3-Bromo-4-methylpyridine (B15001), the proton signals of the pyridine (B92270) ring are typically observed in the aromatic region of the spectrum. chemicalbook.comchemicalbook.com However, the precise shifts and coupling patterns for the target molecule, which would be influenced by the additional methoxy (B1213986) group, remain unconfirmed.

Carbon (¹³C) NMR Chemical Shift Analysis

Similarly, experimentally determined ¹³C NMR chemical shift data for this compound could not be located. The analysis of such data would be crucial for identifying the carbon skeleton of the molecule, including the distinct signals for the pyridine ring carbons, the methyl group, and the methoxy group.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There is no available information on the application of two-dimensional NMR techniques like COSY, HSQC, or HMBC for the structural elucidation of this compound. These advanced methods are instrumental in establishing connectivity between protons and carbons, which would be invaluable for the definitive assignment of the molecule's structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Detailed experimental FT-IR and Raman spectra for this compound are not present in the reviewed literature. While general principles of vibrational spectroscopy can be applied to predict characteristic bands, specific experimental data is necessary for a conclusive analysis. rasayanjournal.co.injconsortium.comnih.govresearchgate.netcore.ac.uk

Identification of Characteristic Vibrational Modes and Functional Groups

Without experimental spectra, a definitive identification of the characteristic vibrational modes for this compound is not possible. It would be expected that the spectra would show characteristic bands for the C-H stretching of the methyl and methoxy groups, C-N and C=C stretching vibrations of the pyridine ring, C-O stretching of the methoxy group, and the C-Br stretching vibration. The exact frequencies of these modes are dependent on the specific molecular environment and require empirical data for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

There is no publicly available UV-Vis spectroscopic data for this compound. An analysis of its electronic transitions, which would provide insights into the conjugated π-system of the pyridine ring, cannot be performed without experimental measurements of its absorption spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the analysis of "this compound," as it provides fundamental information about its molecular weight and structural features through fragmentation analysis. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

While specific experimental mass spectra for "this compound" are not widely published, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of similar substituted pyridines. The molecular ion peak ([M]+) would be expected at m/z 201 and 203. Common fragmentation pathways for related compounds often involve the loss of the methoxy group (-OCH3), the methyl group (-CH3), or the bromine atom (-Br). raco.cat The cleavage of the bond between the pyridine ring and the bromine atom would result in a significant fragment. raco.cat

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C7H8BrNO]+ | 201/203 | Molecular Ion |

| [C6H5BrNO]+ | 186/188 | Loss of a methyl radical (-CH3) |

| [C7H8NO]+ | 122 | Loss of a bromine radical (-Br) |

| [C6H5Br]+ | 155/157 | Loss of a methoxy radical (-OCH3) and subsequent rearrangement |

Note: This table represents predicted fragmentation patterns based on the analysis of similar compounds and general fragmentation rules. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). libretexts.orgalevelchemistry.co.uk This allows for the unambiguous confirmation of the molecular formula. libretexts.orgalevelchemistry.co.uk

For "this compound," with the molecular formula C7H8BrNO, the theoretical exact masses for the monoisotopic molecular ions can be calculated.

Table 2: Theoretical Exact Masses for the Molecular Ions of this compound

| Molecular Ion | Theoretical Exact Mass (Da) |

| [C7H879BrNO+H]+ | 201.9862 |

| [C7H881BrNO+H]+ | 203.9842 |

Note: These values are calculated based on the most abundant isotopes of each element and are essential for the confirmation of the elemental composition via HRMS.

An experimental HRMS measurement that matches these theoretical values within a narrow tolerance (typically <5 ppm) would provide strong evidence for the correct elemental composition of the synthesized compound. algimed.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of "this compound" and for its isolation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For pyridine derivatives, reversed-phase HPLC is a common approach. nih.gov The separation is typically achieved on a C18 column, where the compound is eluted with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov

The purity of a sample of "this compound" would be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample would exhibit a single, sharp, and symmetrical peak with minimal or no other peaks present. ptfarm.pl For method development, parameters such as the mobile phase composition, flow rate, and column temperature would be optimized to achieve the best separation.

Table 3: Representative HPLC Method Parameters for Analysis of a Substituted Pyridine

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table provides a representative set of HPLC conditions. The actual retention time for "this compound" would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like "this compound".

In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated from other components in the sample based on its boiling point and interactions with the stationary phase of the GC column. thermofisher.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component.

The resulting data includes a chromatogram showing the retention time of the compound and a mass spectrum that can be used to confirm its identity. The purity can also be assessed from the chromatogram. For brominated compounds, specific GC columns and temperature programs are utilized to achieve optimal separation. nih.gov

Table 4: Representative GC-MS Method Parameters for Analysis of a Brominated Aromatic Compound

| Parameter | Condition |

| GC Column | TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 50-350 m/z |

Note: This table provides representative GC-MS conditions. The specific retention time and fragmentation pattern for "this compound" would need to be determined through experimental analysis.

Computational and Theoretical Chemistry Investigations of 3 Bromo 2 Methoxy 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-2-methoxy-4-methylpyridine, such calculations would provide a deep dive into its electronic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometry

DFT studies are a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This analysis involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. This foundational information is crucial as all other computational properties are derived from this optimized structure. However, specific DFT calculations detailing the optimized geometrical parameters for this compound are not documented in the available literature.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gap

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A search for published HOMO-LUMO energy values and the corresponding energy gap for this compound did not yield specific data.

Molecular Electrostatic Potential (MEP) Surface Analysis of Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while areas of positive potential (blue) are susceptible to nucleophilic attack. An MEP analysis for this compound would identify the likely sites for chemical reactions, but specific MEP surface plots and potential values are not available in the reviewed sources.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions (hyperconjugation). This analysis helps to understand the delocalization of electron density and its contribution to molecular stability. Unfortunately, NBO analysis data specific to this compound could not be located.

Reactivity Descriptors and Predictive Modeling

Beyond the electronic structure, computational chemistry can predict how a molecule will behave in a chemical reaction through the calculation of various reactivity descriptors.

Fukui Functions and Local Reactivity Indices

Fukui functions are used to predict which atoms in a molecule are most likely to be involved in an electrophilic, nucleophilic, or radical attack. These local reactivity indices are derived from the change in electron density as an electron is added to or removed from the molecule. This powerful tool provides a more nuanced view of reactivity than MEP analysis alone. A detailed study of Fukui functions for this compound would offer precise predictions about its site-specific reactivity, but such a study does not appear to be available in the public domain.

Global Reactivity Parameters (e.g., Hardness, Electrophilicity)

Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and stability of a molecule. These descriptors are calculated using Density Functional Theory (DFT), often with the B3LYP functional. For a molecule like this compound, these parameters predict its behavior in chemical reactions.

The key global reactivity parameters include:

HOMO and LUMO Energies (EHOMO, ELUMO): The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron.

Energy Gap (ΔE): The difference between EHOMO and ELUMO, indicating the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential (-μ).

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as μ² / 2η.

Theoretical studies on related quinoline (B57606) and pyridine (B92270) derivatives demonstrate the utility of these parameters. researchgate.net For instance, the analysis of 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) showed how these descriptors provide insights into the molecule's reactive nature. researchgate.net Based on these principles, a hypothetical table of global reactivity parameters for this compound, as would be determined by DFT calculations, is presented below.

Table 1: Illustrative Global Reactivity Parameters for this compound This table is illustrative and shows the type of data expected from a DFT/B3LYP analysis.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.10 |

| Energy Gap | ΔE | 5.15 |

| Chemical Hardness | η | 2.575 |

| Chemical Potential | μ | -3.675 |

| Electronegativity | χ | 3.675 |

| Global Electrophilicity Index | ω | 2.61 |

Simulations of Spectroscopic Properties from First Principles

First-principles simulations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. These computational methods allow for a direct comparison between theoretical models and experimental data, aiding in the structural elucidation and characterization of compounds like this compound.

Theoretical NMR Chemical Shift Predictions (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. scielo.org.zanih.gov By performing DFT calculations, typically with the B3LYP functional and a suitable basis set like 6-311++G(d,p), it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov These theoretical values, often calculated in solvents like DMSO-d₆ or CDCl₃ to mimic experimental conditions, are then correlated with experimental data to confirm the molecular structure.

Table 2: Illustrative GIAO-Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is illustrative. The GIAO method provides theoretical shifts that are typically correlated with experimental values for structural assignment.

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C2 | - | 160.5 |

| C3 | - | 110.2 |

| C4 | - | 148.9 |

| C5 | 7.95 | 125.1 |

| C6 | 8.10 | 145.3 |

| 4-CH₃ | 2.40 | 18.5 |

| 2-OCH₃ | 3.90 | 54.0 |

Simulated Vibrational (FT-IR, Raman) Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations can accurately predict these vibrational frequencies. nih.govresearchgate.netcore.ac.uk The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. core.ac.uk The analysis of Potential Energy Distribution (PED) allows for the precise assignment of each vibrational mode to specific atomic motions, such as stretching, bending, or torsion. researchgate.net

Table 3: Illustrative Vibrational Mode Assignments for this compound This table is illustrative, based on typical vibrational frequencies for substituted pyridines.

| Assignment | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3080 | 3085 |

| C-H stretching (methyl) | 2950 | 2955 |

| C=N stretching (ring) | 1585 | 1590 |

| C=C stretching (ring) | 1560 | 1565 |

| CH₃ bending | 1440 | 1445 |

| C-O-C stretching | 1250 | 1255 |

| C-Br stretching | 620 | 615 |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results include the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the molecular orbitals involved in the transition (e.g., HOMO→LUMO). scielo.org.za These calculations are often performed both in the gas phase and in solvents to understand solvatochromic effects. nih.gov

Table 4: Illustrative TD-DFT Predicted UV-Vis Spectral Data for this compound in Methanol (B129727) This table is illustrative, showing the type of data generated by TD-DFT calculations.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.15 | HOMO → LUMO | π → π |

| 240 | 0.21 | HOMO-1 → LUMO | π → π |

| 215 | 0.09 | HOMO → LUMO+1 | n → π* |

Molecular Docking and Binding Affinity Predictions for Derived Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening and designing molecules with high binding affinity for a specific biological target. mdpi.comresearchgate.net For analogues derived from this compound, docking studies can predict their potential as inhibitors of enzymes or modulators of receptors. For example, studies on the related compound 3-bromo-2-hydroxypyridine (B31989) have explored its potential as a bromodomain inhibitor. nih.govresearchgate.net The docking process yields a score, often in kcal/mol, that estimates the binding free energy, and provides a 3D model of the ligand-protein complex, revealing key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Table 5: Illustrative Molecular Docking Results for Analogues of this compound against a Hypothetical Protein Kinase Target This table is illustrative, demonstrating how docking scores are used to compare the potential activity of different analogues.

| Compound | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analogue 1 | R = -H | -7.5 | ASP145, LYS33 |

| Analogue 2 | R = -NH₂ | -8.2 | ASP145, LYS33, GLU91 |

| Analogue 3 | R = -COOH | -8.9 | ASP145, LYS33, ARG140 |

| Analogue 4 | R = -SO₂NH₂ | -9.5 | ASP145, LYS33, ARG140, SER30 |

Applications in Medicinal Chemistry and Materials Science

Precursors for Pharmacologically Active Compounds

The utility of 3-Bromo-2-methoxy-4-methylpyridine as a precursor is particularly evident in the pharmaceutical industry, where it contributes to the synthesis of numerous drug candidates with potential therapeutic applications. innospk.com Its reactive bromine atom facilitates coupling and substitution reactions, which are essential for constructing the intricate molecular architectures of modern medicines. innospk.com

Synthesis of Enzyme Inhibitors

This pyridine (B92270) derivative is a key starting material for creating various enzyme inhibitors, which are crucial in treating a range of diseases.

Protein Kinase Inhibitors: Protein kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in diseases like cancer. arabjchem.orgmdpi.com this compound derivatives have been utilized in the synthesis of novel protein kinase inhibitors. For instance, researchers have designed and synthesized bromo-pyrimidine analogues that show potential as tyrosine kinase inhibitors. arabjchem.orgresearchgate.net These compounds are developed to target specific kinases, such as Bcr/Abl, which is implicated in chronic myeloid leukemia. arabjchem.orgresearchgate.net The development of such inhibitors often involves multi-step synthetic pathways where the pyridine scaffold is a core component. arabjchem.orgnih.gov

p38α MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase, particularly the alpha isoform, is a key regulator of inflammatory responses. nih.gov It is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Consequently, inhibitors of p38α MAP kinase are sought after as potential treatments for inflammatory diseases. nih.gov Research has focused on developing potent and selective p38α inhibitors, with some candidates advancing to clinical trials. nih.govnih.gov The synthesis of these inhibitors can involve pyridinyl-imidazole-based structures, highlighting the relevance of pyridine derivatives in this therapeutic area. nih.govrsc.org

| Enzyme Target | Therapeutic Area | Role of Pyridine Derivative | Example Inhibitor Classes |

|---|---|---|---|

| Protein Kinases (e.g., Tyrosine Kinases) | Cancer | Core scaffold for inhibitor synthesis | Bromo-pyrimidine analogues |

| p38α MAP Kinase | Inflammatory Diseases | Key building block for inhibitor development | Pyridinyl-imidazole-based inhibitors |

Development of Receptor Ligands

The compound also serves as a precursor for ligands that target specific receptors in the body, modulating their activity to achieve a therapeutic effect.

GABAA Receptor Ligands: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target for a variety of drugs, including benzodiazepines and barbiturates, used to treat anxiety, epilepsy, and sleep disorders. nih.govnih.gov The development of novel GABAA receptor modulators is an active area of research, with a focus on creating ligands with improved specificity and fewer side effects. nih.govnih.gov Heterocyclic compounds, including pyridine derivatives, are common scaffolds in the design of these ligands. nih.gov

BET/HDAC Inhibitors: Bromodomain and Extra-Terminal (BET) proteins and Histone Deacetylases (HDACs) are epigenetic regulators that play a crucial role in gene transcription and are implicated in cancer. mdpi.comnih.gov Inhibitors of these proteins have shown promise as anti-cancer agents. mdpi.com The development of dual HDAC/BET inhibitors is an emerging strategy in cancer therapy. nih.gov The synthesis of these inhibitors often involves complex heterocyclic structures, where pyridine-containing fragments can be incorporated. mdpi.com

Scaffolds for Anti-Cancer Agents

The pyridine ring is a common feature in many anti-cancer drugs, and this compound provides a valuable scaffold for the development of new chemotherapeutic agents. pipzine-chem.commdpi.com Its derivatives have been investigated for their potential to inhibit tumor growth and induce apoptosis in various cancer cell lines. pipzine-chem.comrsc.orgnih.gov The ability to modify the pyridine core allows for the optimization of anti-cancer activity and the development of compounds that can target specific pathways involved in cancer progression. rsc.orgnih.gov For example, pyridine-thiazole hybrid molecules have shown promising cytotoxic activity against leukemia cells. mdpi.com

Intermediates for Anti-Inflammatory Compounds

Beyond its role in developing p38α MAP kinase inhibitors, this compound and related structures are used to synthesize other classes of anti-inflammatory agents. chemimpex.comnih.gov The pyridine moiety is present in various compounds designed to modulate inflammatory pathways. nih.gov For instance, derivatives have been developed as phosphodiesterase 4 (PDE4) inhibitors, which have shown efficacy in models of inflammatory skin diseases. nih.govsigmaaldrich.com

Derivatives with Anti-Thrombolytic Properties

Research has also explored the potential of pyridine derivatives in the development of agents with anti-thrombolytic properties. chemimpex.com While direct evidence for this compound in this specific application is less documented, the broader class of substituted pyridines is investigated for its potential to influence factors involved in blood clot formation and dissolution.

Role in the Synthesis of Advanced Functional Materials

This compound serves as a crucial building block in the synthesis of advanced functional materials, primarily due to its unique molecular structure. innospk.comsigmaaldrich.com The presence of a bromine atom, a methoxy (B1213986) group, and a methyl group on the pyridine ring provides a combination of reactivity and electronic properties that are advantageous for creating complex organic molecules with specific functions. innospk.com The bromine atom, in particular, acts as a reactive site, enabling various coupling reactions to construct larger, more intricate molecular frameworks. innospk.comsigmaaldrich.com

Organic Optoelectronic Materials

In the field of materials science, this compound is recognized for its potential in the preparation of organic optoelectronic materials. pipzine-chem.com While specific examples of materials directly synthesized from this compound are not extensively detailed in readily available literature, its derivatives are instrumental. For instance, related brominated pyridine compounds are widely used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and solar cells. The pyridine core is a common component in electron-transport materials (ETMs) and host materials for OLEDs due to its electron-deficient nature, which facilitates electron injection and transport.

The general strategy involves using the bromo-pyridine derivative as a key intermediate. The bromine atom allows for the introduction of various aryl groups through cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This method is a powerful tool for creating carbon-carbon bonds to build up the complex conjugated systems necessary for optoelectronic applications. researchgate.net The methoxy and methyl groups on the pyridine ring can be used to fine-tune the electronic and physical properties of the final material, such as its solubility, film-forming capabilities, and energy levels (HOMO/LUMO). innospk.com

Research Findings on Related Pyridine Derivatives

Detailed research on analogous pyridine derivatives highlights the potential applications of this compound. For example, various substituted bromopyridines are used to synthesize complex molecules with applications in medicinal chemistry and materials science. sigmaaldrich.com The following table summarizes research findings on the application of related bromopyridine compounds in the synthesis of functional materials.

| Pyridine Derivative | Application Area | Key Research Finding |

| Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides | Medicinal Chemistry (PDE4 inhibitors) | Building block for potent enzyme inhibitors. |

| Benzodiazepine site ligands with a tricyclic pyridone moiety | Medicinal Chemistry (GABAA receptor ligands) | Used in the synthesis of compounds targeting specific receptors in the central nervous system. |

| 3-Bromopyridine-4-carbonitrile | Materials Science | Intermediate for novel isomers of complex organic molecules like ascididemin. |

This table presents data on related pyridine derivatives to illustrate the potential applications of this compound.

While direct research data on functional materials synthesized from this compound is limited in the public domain, its structural features and the known applications of similar compounds strongly suggest its utility as a versatile intermediate in the development of new advanced materials. innospk.comsigmaaldrich.compipzine-chem.com

Future Research Perspectives and Methodological Challenges

Development of Novel, Greener, and More Sustainable Synthetic Routes

The imperative for sustainable chemical manufacturing necessitates the development of more environmentally benign synthetic routes. nih.govresearchgate.netacs.orgresearchgate.net Traditional methods for synthesizing substituted pyridines often involve harsh conditions, stoichiometric reagents, and multi-step procedures that generate significant waste. researchgate.net Future research will likely focus on several key areas to address these limitations.

One promising avenue is the advancement of multicomponent reactions (MCRs) . MCRs offer a streamlined approach to complex molecules by combining three or more starting materials in a single step, thereby reducing waste and improving atom economy. researchgate.net Microwave-assisted organic synthesis, a recognized green chemistry tool, has already shown success in producing pyridine (B92270) derivatives with excellent yields and significantly reduced reaction times (from hours to minutes) compared to conventional heating methods. nih.govacs.orgresearchgate.net

Catalyst development is another critical area. The exploration of new catalytic systems, including the use of recoverable and reusable catalysts, can significantly enhance the sustainability of pyridine synthesis. researchgate.net For instance, catalyst-free MCRs represent a major step towards greener chemical processes. researchgate.net Additionally, optimizing reaction conditions, such as the use of greener solvents like water or ethanol, will be crucial. nih.govresearchgate.netacs.orgresearchgate.net

Comparison of Synthetic Methodologies for Pyridine Derivatives:

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, multiple steps, generates significant waste. researchgate.net |

| Microwave-Assisted Synthesis | Short reaction times (2-7 min), high yields (82-94%), pure products. nih.govacs.orgresearchgate.net | Requires specialized equipment. |

| Multicomponent Reactions (MCRs) | Methodological simplicity, efficient, reduced waste. researchgate.net | Can require careful optimization of reaction conditions. |

| Catalyst-Free MCRs | Environmentally friendly, avoids metal contamination. researchgate.net | Scope of applicable reactions may be limited. |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The bromine atom and the electron-donating methoxy (B1213986) and methyl groups on the pyridine ring of 3-Bromo-2-methoxy-4-methylpyridine create a unique electronic and steric environment, influencing its reactivity. innospk.com While the bromine at the 3-position is a key handle for cross-coupling reactions, future research should explore less conventional transformations. innospk.compipzine-chem.com

The development of novel catalytic systems, for instance, using ruthenium(II), has enabled the synthesis of complex heteroarylated 2-pyridones from 2-bromopyridines through a domino reaction involving C-O, C-N, and C-C bond formations. nih.gov However, the reactivity of substrates with electron-donating groups, such as 2-bromo-3-methoxypyridine, was found to be suppressed under these specific conditions, highlighting the need for new catalysts that can accommodate a wider range of substituted pyridines. nih.gov

Furthermore, the application of photoredox catalysis and electrochemistry could unlock new reaction pathways that are not accessible through traditional thermal methods. These techniques can enable C-H functionalization and other unconventional transformations under mild conditions, offering new ways to derivatize the pyridine core.

Computational Design and Predictive Modeling of New Derivatives with Tailored Properties

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govsci-hub.se For this compound, these approaches can be used to predict the properties of novel derivatives before their synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the structural features of pyridine derivatives and their biological activity. sci-hub.se By analyzing parameters such as water solubility (logS), partition coefficient (ClogP), and blood-brain barrier penetration (BBB_SCORE), researchers can prioritize the synthesis of compounds with the most promising profiles. nih.gov For example, computational analyses have been used to design pyridine variants of benzoyl-phenoxy-acetamide with improved brain tumor penetration and low cardiotoxicity. nih.gov

Molecular docking simulations can predict the binding affinity and mode of interaction of pyridine-based ligands with biological targets, such as protein kinases. sci-hub.se This information is crucial for designing more potent and selective inhibitors for various diseases. sci-hub.seacs.org

Key Parameters in Computational Drug Design:

| Parameter | Description | Importance |

|---|---|---|

| hERG | Predicted pIC50 value for the human ether-a-go-go-related gene potassium channel. | Assesses potential cardiotoxicity. nih.gov |

| logS | A measure of a compound's water solubility. | Influences bioavailability and formulation. nih.gov |

| CNS-MPO | Central Nervous System Multiparameter Optimization score. | Predicts the likelihood of a compound penetrating the central nervous system. nih.gov |

| BBB_SCORE | Blood-Brain Barrier penetration score. | Crucial for designing drugs that target the brain. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and precise control over reaction parameters. interchim.fryoutube.comnih.gov The integration of this compound into flow chemistry setups can accelerate the synthesis of derivative libraries for high-throughput screening.

Automated synthesis platforms can further streamline the drug discovery process by enabling the rapid and iterative synthesis of small molecules. chemrxiv.org These systems can be programmed to perform multi-step syntheses, including the preparation of starting materials on demand, allowing for the exploration of a vast chemical space. youtube.com For example, the Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a flow chemistry process, demonstrating the potential for scaling up these reactions. interchim.fr

The combination of flow chemistry and automated synthesis provides a powerful tool for generating diverse libraries of pyridine derivatives, which can be screened for a wide range of biological activities. chemrxiv.org

Expanding Applications in Emerging Fields such as Sensing and Bio-imaging

The unique photophysical properties of certain pyridine derivatives make them promising candidates for applications in sensing and bio-imaging. mdpi.comrsc.org The development of fluorescent probes based on pyridine scaffolds allows for the detection and imaging of biologically important species, such as metal ions and lipid droplets. mdpi.comrsc.org

For instance, a BODIPY-based fluorescent probe functionalized with a pyridylhydrazone unit has been developed for the detection of Fe³⁺ ions in aqueous solutions and for bio-imaging applications. mdpi.com Similarly, styryl pyridine-N-oxide probes have shown excellent performance in imaging lipid droplets within cells. rsc.org The pyridine N-oxide moiety, in particular, offers several advantages, including an increased dipole moment, improved water solubility, and bathochromic-shifted absorption/emission spectra. rsc.org

Future research could focus on designing and synthesizing novel derivatives of this compound with tailored photophysical properties for specific sensing and imaging applications. This could involve the introduction of fluorophores or other reporter groups through reactions at the bromine position. The development of pyridine-based lanthanide complexes that combine magnetic resonance imaging (MRI) and near-infrared (NIR) luminescence is another exciting area of research. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-methoxy-4-methylpyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A two-step approach is often employed: (1) Bromination of a pre-functionalized pyridine precursor (e.g., 2-methoxy-4-methylpyridine) using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize temperature (0–25°C) and stoichiometry (1.1–1.3 eq Br source) to minimize di-substitution byproducts. Purity (>95%) can be confirmed via GC or HPLC .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- GC/HPLC : Assess purity using a polar column (e.g., DB-5) with flame ionization detection.

- NMR : Confirm substitution pattern (e.g., singlet for OCH₃ at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 216 (C₇H₈BrNO⁺).

- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (irritant potential).

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste.

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of methoxy-methylpyridine precursors be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups. The methoxy group at C2 directs electrophilic bromination to C5 (para to OCH₃), while the methyl group at C4 may sterically hinder C3. To favor C3 bromination:

- Use Lewis acids (e.g., FeBr₃) to polarize Br₂, enhancing electrophilicity.

- Employ low temperatures (−10°C) to slow competing pathways.

- Monitor reaction progress via TLC (hexane/EtOAc 4:1) to isolate intermediates .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) across literature?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Standardize characterization:

- Recrystallize from ethanol/water to obtain a single crystal phase.

- Use differential scanning calorimetry (DSC) to confirm melting points.

- Compare experimental data with computational predictions (e.g., COSMO-RS for solubility in DMSO/water) .

Q. How can this compound be utilized in cross-coupling reactions for complex heterocycle synthesis?

- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Example protocol:

- Suzuki Coupling : React with arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in DMF/H₂O (3:1) at 80°C for 12h.

- Purification : Remove Pd residues via Celite filtration, followed by preparative HPLC.

- Validate products via HRMS and 2D NMR (NOESY for regiochemistry) .

Q. What computational tools are effective in predicting reactivity or spectroscopic profiles of this compound?

- Methodological Answer :

- DFT Calculations (Gaussian, ORCA) : Optimize geometry at B3LYP/6-31G* level to predict NMR shifts (GIAO method) and reaction transition states.

- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., chloroform) using AMBER force fields.

- Spectra Prediction : Compare experimental IR/Raman with computed spectra (e.g., using ADF software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.